(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride
Description
(1R,2S)-2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a 4-methoxyphenyl substituent and an amine group, stabilized as a hydrochloride salt. These compounds are primarily used as intermediates in pharmaceutical synthesis, such as for the antiplatelet drug ticagrelor . The stereochemistry (1R,2S) and aromatic substituents critically influence their physicochemical and biological properties.
Properties
IUPAC Name |
(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7(3-5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAUQORJZLQJGH-BAUSSPIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26568-28-5 | |
| Record name | rac-(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the use of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for the purification and isolation of the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine (as a hydrochloride salt) participates in nucleophilic reactions. Key transformations include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | N-alkylated cyclopropane derivatives |
| Acylation | Acetyl chloride, anhydrous conditions | Amides (e.g., N-acetyl derivatives) |
In acidic or neutral media, the amine group can act as a nucleophile, forming bonds with electrophiles such as alkyl halides or carbonyl compounds.
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective ring-opening or functionalization:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acid-Catalyzed Ring Opening | HCl/H₂O, heat | Open-chain aliphatic amines |
| Addition Reactions | Electrophiles (e.g., halogens) | Halogenated cyclohexane analogs |
Ring-opening reactions are typically regioselective, favoring cleavage at the more substituted bond due to strain relief.
Methoxyphenyl Substituent Modifications
The 4-methoxyphenyl group is susceptible to electrophilic aromatic substitution (EAS) and demethylation:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-bromo-3-methoxyphenyl derivatives |
| Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivatives (4-hydroxyphenyl) |
Structural analogs (e.g., 2,5-dimethoxyphenylpiperidines) demonstrate that substituent position critically influences reactivity and selectivity .
Oxidation and Reduction Pathways
The amine and aromatic moieties undergo redox transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amine Oxidation | KMnO₄, acidic conditions | Nitroso or nitro compounds |
| Methoxy Group Reduction | LiAlH₄ | Methyl group retention with reduced side products |
Oxidation of the amine to nitro groups requires strong oxidizing agents, while reductions typically preserve the cyclopropane core.
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Deprotonation | NaOH, aqueous solution | Free base form of the amine |
| Re-salt Formation | HCl gas, ether | Recovered hydrochloride salt |
Key Research Findings
-
Functional Group Hierarchy : The amine group exhibits higher reactivity than the methoxyphenyl or cyclopropane groups under standard conditions .
-
Steric Effects : The cyclopropane ring’s geometry restricts access to the amine, moderating reaction rates in bulky electrophiles .
-
Selectivity in EAS : Electrophilic substitutions on the methoxyphenyl group occur preferentially at the para position relative to the methoxy group .
This compound’s versatility makes it valuable in medicinal chemistry for synthesizing serotonin receptor modulators and other bioactive molecules .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
- The compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its chiral nature allows for enantioselective synthesis, which is vital in producing compounds with specific biological activities.
Reactivity and Transformations
- (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:
- Oxidation : Can produce ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can yield different amine derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution : The methoxy group can be replaced with other functional groups under specific conditions.
Biological Research Applications
Enzyme Interaction Studies
- In biological research, this compound is used to study interactions with enzymes and receptors. Its chiral configuration enables selective binding to biological targets, providing insights into the mechanisms of action for similar compounds.
Pharmacological Investigations
- The compound is being investigated for its potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific biological pathways, including those involved in neurological disorders and metabolic diseases .
Medicinal Chemistry
Therapeutic Potential
- This compound is explored for its potential anti-inflammatory and analgesic properties. Its unique structure may confer distinct pharmacological effects compared to other compounds in its class .
Drug Development
- The compound's ability to modulate biological activity makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety profiles in preclinical models .
Industrial Applications
Pharmaceutical Manufacturing
- In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in various synthetic processes. The scalability of its synthesis is also being optimized for industrial applications .
Material Science
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of structurally related cyclopropane amine hydrochlorides:
Key Observations:
- Substituent Effects: Methoxy vs. This may enhance membrane permeability but reduce aqueous solubility . Positional Isomerism: The 3-methoxy analog () shows how substituent position affects electronic distribution and steric interactions, which could alter binding affinity in drug-receptor interactions.
- Molecular Weight Trends : Bromine substitution (248.55 g/mol) significantly increases molecular weight compared to fluorine (187.64–205.63 g/mol) or methoxy (~199–215 g/mol) derivatives .
Biological Activity
(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative notable for its potential biological activities. This compound features a methoxyphenyl group, which enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : C10H14ClNO
- Molecular Weight : 199.68 g/mol
- CAS Number : 1314323-99-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's chiral nature allows for selective binding to these targets, modulating their activity and influencing various biochemical pathways.
Potential Targets:
- Enzymes : Interactions may include inhibition or activation of metabolic enzymes.
- Receptors : Potential binding to neurotransmitter receptors could influence neurochemical signaling.
Biological Activities
Research indicates several promising biological activities associated with this compound:
2. Neuropharmacological Effects
Given the structural similarities to known psychoactive compounds, this compound may influence neurotransmitter systems. Studies on similar compounds suggest possible applications in treating mood disorders or neurodegenerative diseases.
Case Studies and Research Findings
Recent literature highlights the synthesis and evaluation of biological activities of cyclopropane derivatives:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Various | Sigma receptor ligands | Varies | |
| Indazole derivatives | Antitumor effects | <0.5 μM | |
| Cyclopropylamines | Enzyme inhibition | Varies |
These studies underscore the importance of structure-activity relationships in developing effective therapeutic agents.
Synthesis and Research Applications
The synthesis of this compound typically involves chiral catalysis to ensure the desired stereochemistry. The compound serves as a valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry where chirality plays a crucial role in drug efficacy.
Q & A
Q. What are the optimal synthetic routes for enantioselective synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride?
Methodological Answer: Enantioselective synthesis typically employs cyclopropanation strategies using chiral catalysts. Key steps include:
- Simmons–Smith Reaction : A Zn/Cu-mediated cyclopropanation of styrene derivatives with diiodomethane. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Rhodium(II) complexes) can enforce stereocontrol .
- Sharpless Asymmetric Epoxidation : For precursors like allylic amines, followed by ring-opening and cyclization .
- Resolution Techniques : Racemic mixtures can be resolved via chiral HPLC or enzymatic resolution using lipases (e.g., Candida antarctica) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Cyclopropanation | ZnEt₂, CH₂I₂, (−)-Sparteine (chiral ligand) | 75 | 92% |
| Resolution | Chiralcel OD-H column, hexane:IPA (90:10) | 98 | >99% |
Q. How can the stereochemical configuration of the cyclopropane ring be confirmed?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation via single-crystal analysis.
- NMR Spectroscopy : Use of - NOESY to observe spatial proximity between cyclopropane protons and the 4-methoxyphenyl group .
- Vibrational Circular Dichroism (VCD) : Detects absolute configuration by comparing experimental and computed spectra .
Q. What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-MS : Quantifies impurities (e.g., diastereomers, unreacted precursors) using a C18 column and 0.1% TFA in water/acetonitrile gradient .
- Elemental Analysis : Confirms stoichiometry (e.g., Cl⁻ content via ion chromatography) .
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .
Advanced Research Questions
Q. How does the 4-methoxyphenyl group influence electronic and steric properties in substitution reactions?
Methodological Answer: The methoxy group acts as an electron-donating substituent, activating the phenyl ring for electrophilic substitution. Steric effects are minimal due to its para position. Computational studies (DFT calculations) can map electron density and predict regioselectivity in reactions like nitration or halogenation .
Q. Table 2: Substituent Effects on Reaction Rates
| Reaction Type | Rate (Relative to Phenyl Derivative) |
|---|---|
| Nitration | 1.5× faster (meta-directing) |
| Bromination | 2.0× faster (para-directing) |
Q. What strategies mitigate racemization during derivatization (e.g., amide bond formation)?
Methodological Answer:
Q. How can contradictions in biological activity data (e.g., MAO inhibition) be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or enantiomeric impurities. Solutions include:
Q. What are the challenges in scaling up enantioselective synthesis?
Methodological Answer:
- Catalyst Cost : Rhodium or iridium catalysts are expensive; alternatives like organocatalysts (e.g., proline derivatives) reduce costs .
- Purification : Continuous chromatography systems (e.g., SMB) improve resolution efficiency at scale.
- Process Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity) for reproducibility .
Q. How does the cyclopropane ring’s strain affect stability in aqueous buffers?
Methodological Answer: Cyclopropane’s angle strain increases susceptibility to ring-opening under acidic/basic conditions. Stability studies (pH 1–10, 37°C) monitored via NMR reveal:
- pH 7.4 (Physiological) : >95% intact after 24 hours.
- pH 2.0 : Partial ring-opening to allylic amine derivatives .
Q. What computational methods predict metabolic pathways for this compound?
Methodological Answer:
Q. How can data from conflicting studies on receptor binding be reconciled?
Methodological Answer:
- Binding Assay Standardization : Use uniform protocols (e.g., radioligand displacement with -Rolipram for PDE4 inhibition studies).
- Allosteric vs. Orthosteric Effects : Schild analysis distinguishes competitive vs. non-competitive binding .
- Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
